molecular formula C19H18ClNO6 B15137450 Tubulin polymerization-IN-53

Tubulin polymerization-IN-53

Cat. No.: B15137450
M. Wt: 391.8 g/mol
InChI Key: QCRYGLORTRRPEG-ZSOIEALJSA-N
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Description

Tubulin polymerization-IN-53 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division, intracellular transport, and maintaining cell shape. This compound has garnered significant attention in the field of cancer research due to its potential to disrupt cell division and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin polymerization-IN-53 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrene-pyrazole pharmacophores, which are synthesized through copper-catalyzed C-N dehydrogenative cross-coupling reactions under aerobic conditions . The reaction conditions often include the use of alkenyl hydrazones as starting materials and copper catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-53 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different biological activities .

Properties

Molecular Formula

C19H18ClNO6

Molecular Weight

391.8 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid

InChI

InChI=1S/C19H18ClNO6/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)21-14(19(23)24)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22)(H,23,24)/b14-8-

InChI Key

QCRYGLORTRRPEG-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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